Phenol, 4-nitro-2-[[(2-phenylethyl)imino]methyl]-
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Overview
Description
Phenol, 4-nitro-2-[[(2-phenylethyl)imino]methyl]- is a complex organic compound characterized by the presence of a phenolic group, a nitro group, and an imino group attached to a phenylethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-nitro-2-[[(2-phenylethyl)imino]methyl]- typically involves a multi-step process. One common method is the nitration of phenol to introduce the nitro group, followed by the formation of the imino group through a condensation reaction with a phenylethylamine derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and condensation reactions, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the isolation of the desired product .
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-nitro-2-[[(2-phenylethyl)imino]methyl]- undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Strong nucleophiles like hydroxide ions or amines in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
Scientific Research Applications
Phenol, 4-nitro-2-[[(2-phenylethyl)imino]methyl]- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 4-nitro-2-[[(2-phenylethyl)imino]methyl]- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenolic group can participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
Phenol, 4-methyl-2-nitro-: Similar structure with a methyl group instead of the imino group.
Phenol, 4-methoxy-2-nitro-: Contains a methoxy group instead of the imino group.
Phenol, 4-nitro-2-aminomethyl-: Features an amino group instead of the imino group.
Uniqueness
Phenol, 4-nitro-2-[[(2-phenylethyl)imino]methyl]- is unique due to the presence of the imino group attached to a phenylethyl moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
88373-79-9 |
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Molecular Formula |
C15H14N2O3 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
4-nitro-2-(2-phenylethyliminomethyl)phenol |
InChI |
InChI=1S/C15H14N2O3/c18-15-7-6-14(17(19)20)10-13(15)11-16-9-8-12-4-2-1-3-5-12/h1-7,10-11,18H,8-9H2 |
InChI Key |
JELXQUQQOWROSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN=CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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